Wedelolactone

IKK Inhibition NF-κB Signaling Kinase Selectivity

Wedelolactone is a naturally occurring coumestan distinguished by its irreversible inhibition of IKKα/β (IC₅₀ <10 µM) coupled with 5-lipoxygenase blockade (IC₅₀ 2.5 µM), a dual pharmacology unattainable with standard IKK inhibitors. It uniquely suppresses LPS-induced caspase-11 without inhibiting p38 MAPK or Akt, making it ideal for sustained NF-κB suppression in washout experiments and for co-targeting leukotriene biosynthesis in inflammation models. Committed to hepatoprotection and anti-osteoporotic research. Ensure superior experimental outcomes with ≥98% HPLC purity.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
CAS No. 524-12-9
Cat. No. B1682273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedelolactone
CAS524-12-9
SynonymsWedelolactone;  IKK Inhibitor II; 
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
InChIInChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
InChIKeyXQDCKJKKMFWXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wedelolactone (CAS 524-12-9): IKK Inhibitor II for NF-κB Pathway Research and In Vivo Hepatoprotection Studies


Wedelolactone (WL) is a naturally occurring coumestan, a tetracyclic polyphenolic compound first isolated from Wedelia chinensis and Eclipta alba . It is widely employed as a pharmacological tool compound due to its function as a selective, cell-permeable, and irreversible inhibitor of IκB kinase (IKK) α and β (IC₅₀ < 10 µM), thereby blocking NF-κB-mediated gene transcription . Beyond its canonical IKK inhibition, WL is distinguished by a multi-target profile that includes inhibition of 5-lipoxygenase (5-LOX; IC₅₀ = 2.5 µM) and caspase-11 (IC₅₀ = 35-36 µM) [1]. Its established in vivo hepatoprotective and anti-osteoporotic activities further differentiate it from synthetic IKK inhibitors that lack this range of pharmacological validation [2].

Why Wedelolactone Cannot Be Directly Substituted by Other IKK Inhibitors in Preclinical Research


In-class substitution of wedelolactone with alternative IKK inhibitors is not scientifically equivalent due to its unique mechanistic fingerprint and target selectivity profile. While compounds like BMS-345541, celastrol, or parthenolide also target the IKK complex, they differ markedly in their binding modes (e.g., ATP-competitive vs. irreversible), off-target kinase profiles, and secondary pharmacology [1]. Wedelolactone is characterized by a distinct combination of irreversible IKK inhibition and concurrent 5-LOX blockade (IC₅₀ = 2.5 µM), a dual activity not shared by most synthetic IKK inhibitors [2]. Furthermore, its established in vivo efficacy in hepatoprotection and osteoporosis models—demonstrating preserved activity in complex physiological systems—cannot be assumed for other IKK inhibitors without analogous validation data [3].

Quantitative Differentiation of Wedelolactone (CAS 524-12-9) for Scientific Procurement Decisions


Irreversible IKK Inhibition with Distinct Selectivity Profile vs. Alternative IKK Inhibitors

Wedelolactone acts as an irreversible inhibitor of IKKα and IKKβ kinase activities with an IC₅₀ < 10 µM, distinguishing it from reversible, ATP-competitive IKK inhibitors such as BMS-345541 . Critically, wedelolactone demonstrates functional selectivity by not inhibiting p38 MAP kinase or Akt at effective IKK inhibitory concentrations, whereas other IKK inhibitors may exhibit broader kinome cross-reactivity [1]. This selective but irreversible mechanism ensures sustained pathway suppression in washout experiments compared to reversible inhibitors [2].

IKK Inhibition NF-κB Signaling Kinase Selectivity

Dual Inhibition of 5-Lipoxygenase (5-LOX) Not Present in Synthetic IKK Inhibitors

Wedelolactone exhibits potent inhibition of 5-lipoxygenase (5-LOX) activity with an IC₅₀ of 2.5 µM, a target not engaged by standard IKK inhibitors such as BMS-345541 or IKK-16 [1]. This inhibition occurs via an oxygen radical scavenging mechanism rather than direct active-site binding [2]. This dual IKK/5-LOX pharmacology is unique among IKK tool compounds and enables simultaneous suppression of NF-κB-driven inflammatory gene expression and leukotriene biosynthesis from arachidonic acid [3].

5-Lipoxygenase Eicosanoid Signaling Inflammation

Caspase-11 Inhibition and Non-Canonical Inflammasome Suppression

Wedelolactone suppresses LPS-induced caspase-11 expression with an IC₅₀ of 35-36 µM, directly inhibiting the IKK complex upstream of caspase-11 transcriptional activation . This caspase-11 inhibitory activity has been validated in vivo, where wedelolactone ameliorates Pseudomonas aeruginosa-induced corneal injury by suppressing caspase-4/5/11/GSDMD-mediated non-canonical pyroptosis [1]. Alternative IKK inhibitors such as BMS-345541 lack this specific caspase-11 suppression profile and corresponding in vivo validation in pyroptosis models [2].

Caspase-11 Pyroptosis Inflammasome

In Vivo Hepatoprotective Efficacy Demonstrated Across Multiple Preclinical Models

Wedelolactone demonstrates reproducible hepatoprotective effects in vivo, protecting primary cultured liver cells from toxicity induced by CCl₄, phalloidin, and galactosamine [1]. In contrast, other IKK inhibitors such as celastrol and parthenolide lack equivalent hepatoprotective validation data and have been associated with hepatotoxicity in some contexts [2]. Additionally, wedelolactone improves hepatic steatosis through AMPK activation and upregulation of PPARα/LPL and LDLR expression following prolonged incubation in HepG2 cells [3].

Hepatoprotection Liver Injury In Vivo Pharmacology

Pro-Apoptotic Activity in Prostate Cancer Cells via PKCε Downregulation Without Akt Inhibition

Wedelolactone induces caspase-dependent apoptosis in prostate cancer cells specifically through downregulation of protein kinase C epsilon (PKCε), while notably not inhibiting Akt [1]. This selective targeting contrasts with broad-spectrum kinase inhibitors that suppress both PKC isoforms and Akt, potentially compromising cell survival signaling in normal tissues [2]. In PCa xenograft models, wedelolactone inhibits tumor growth by suppressing c-Myc at the transcriptional and translational levels and activating JNK and caspase-3 [3].

Prostate Cancer Apoptosis PKCε

Physicochemical Solubility Profile Enabling Defined In Vitro and In Vivo Dosing

Wedelolactone exhibits defined solubility in DMSO (≥ 63 mg/mL, ~200 mM) and ethanol (~20 mg/mL), enabling precise preparation of concentrated stock solutions for in vitro assays . This solubility profile is superior to some natural coumestans such as psoralidin, which require specialized solvent systems or elevated temperatures for dissolution [1]. For in vivo administration, wedelolactone can be formulated as a homogeneous suspension in CMC-Na at ≥ 5 mg/mL, providing a practical route for oral dosing in rodent studies [2].

Solubility Formulation DMSO

Optimal Research Applications for Wedelolactone (CAS 524-12-9) Based on Verified Differential Evidence


NF-κB Pathway Studies Requiring Sustained, Irreversible IKK Inhibition with Minimal Off-Target Kinase Interference

Utilize wedelolactone as a cell-permeable, irreversible IKKα/β inhibitor (IC₅₀ < 10 µM) for experiments where sustained suppression of NF-κB-mediated transcription is required without confounding inhibition of p38 MAPK or Akt signaling . This scenario is optimal for washout experiments or long-term cell culture studies where reversible inhibitors would permit pathway reactivation.

Dual-Target Inhibition of NF-κB and 5-Lipoxygenase (5-LOX) Pathways in Inflammatory Disease Models

Employ wedelolactone to simultaneously block IKK-driven NF-κB activation and 5-LOX-mediated leukotriene biosynthesis (IC₅₀ = 2.5 µM) in cellular or in vivo models of inflammation [1]. This dual pharmacology is not achievable with standard IKK inhibitors and is particularly relevant for studies of asthma, arthritis, or septic shock where both pathways contribute to pathogenesis [2].

Non-Canonical Inflammasome and Pyroptosis Research Involving Caspase-11/GSDMD Signaling

Apply wedelolactone to suppress LPS-induced caspase-11 expression (IC₅₀ = 35-36 µM) and downstream GSDMD-mediated pyroptosis in macrophages and in vivo infection models . This application is validated by published studies demonstrating protection against Pseudomonas aeruginosa-induced corneal injury and Aspergillus fumigatus keratitis [3].

Prostate Cancer Apoptosis Studies Focused on PKCε Downregulation Without Akt Pathway Suppression

Select wedelolactone for investigations of PKCε-mediated apoptosis in androgen-dependent and androgen-independent prostate cancer cell lines, where it induces caspase-dependent cell death without inhibiting Akt survival signaling [4]. This selectivity profile is critical for experiments where preservation of Akt activity in control cells is required, and for in vivo xenograft studies demonstrating tumor growth inhibition through c-Myc suppression [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wedelolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.